molecular formula C6H10ClN3O3 B2470745 (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride CAS No. 2580100-34-9

(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride

Cat. No.: B2470745
CAS No.: 2580100-34-9
M. Wt: 207.61
InChI Key: BXPMSSQEJKZKHJ-WCCKRBBISA-N
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Description

“(2S)-2-Amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride” is a chiral amino acid derivative with a hydroxy-substituted imidazole ring. Its molecular formula is C₆H₉N₃O₃·HCl, and its molecular weight is 207.615 g/mol (). The compound features an L-configuration (2S stereochemistry) and a hydrochloride salt form, enhancing its solubility and stability. This compound is categorized as a building block in organic synthesis and pharmaceutical research, with applications in peptide modification or enzyme inhibition studies ().

Properties

IUPAC Name

(2S)-2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3.ClH/c7-4(5(10)11)1-3-2-8-6(12)9-3;/h2,4H,1,7H2,(H,10,11)(H2,8,9,12);1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPMSSQEJKZKHJ-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=O)N1)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580100-34-9
Record name (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve the use of room temperature ionic liquids to facilitate the synthesis of imidazoles. This method offers excellent yields and allows for the efficient recovery and recycling of the ionic liquid .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Comparisons of Imidazole-Containing Amino Acid Derivatives

Compound Name Molecular Formula Imidazole Substituent Functional Groups Molecular Weight (g/mol) Key Applications
This compound C₆H₉N₃O₃·HCl 2-hydroxy Amino acid, hydrochloride salt 207.615 Drug design, enzyme inhibition
L-Histidine dihydrochloride C₆H₉N₃O₂·2HCl 1H-imidazol-4-yl (no hydroxy) Amino acid, dihydrochloride salt 228.07* Biochemical buffers, supplements
(2S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid C₇H₁₀N₃O₂ 1-methyl Amino acid (free base) 183.18 Metabolic studies, peptide synthesis
(2S)-Methyl 2-[(2-phenyl-1H-imidazol-4-yl)methylamino]propanoate C₁₅H₁₈N₃O₂ 2-phenyl Ester, methylamino substituent 275.32 Organic synthesis intermediates

*Calculated based on C₆H₉N₃O₂ + 2HCl.

Key Observations :

Imidazole Substitutions: The 2-hydroxy group in the target compound contrasts with the unsubstituted imidazole in L-histidine derivatives () and the methyl or phenyl groups in other analogs (). The hydroxy group may enhance polarity and hydrogen-bonding capacity, impacting solubility and receptor binding ().

Salt Forms: The monohydrochloride salt of the target compound differs from L-histidine’s dihydrochloride () or monohydrate hydrochloride (). Salt forms influence crystallinity, stability, and bioavailability.

Functional Groups: The ester in “(2S)-Methyl 2-[(2-phenyl-1H-imidazol-4-yl)methylamino]propanoate” () contrasts with the carboxylic acid in the target compound. Esters are often used as prodrugs due to their hydrolytic conversion to active acids.

Biological Activity

(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride, commonly referred to as imidazolic amino acid, has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and biological activities. This compound is characterized by the presence of an imidazole group, which is known for its role in various biological functions, including enzyme catalysis and molecular recognition.

  • Molecular Formula : C6H10ClN3O2
  • Molecular Weight : 155.155 g/mol
  • CAS Number : 75614-84-5
  • Purity : Typically >98% in research-grade samples

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The imidazole ring facilitates hydrogen bonding and coordination with metal ions, enhancing its potential as a ligand in biochemical pathways.

1. Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of imidazolic compounds. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.01 to 0.1 mg/mL against common pathogens like Escherichia coli and Staphylococcus aureus.

Microorganism MIC (mg/mL)
Escherichia coli0.01
Staphylococcus aureus0.05
Candida albicans0.03

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegeneration. It appears to modulate neurotransmitter levels and protect neuronal cells from apoptosis induced by oxidative stress.

Study 1: Antioxidant Efficacy

A study conducted by researchers at Chalmers University evaluated the antioxidant capacity of various imidazolic compounds, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in neuronal cell cultures treated with the compound compared to controls.

Study 2: Antimicrobial Activity

In a comparative study published in MDPI, the antimicrobial activity of several imidazole derivatives was assessed. The findings revealed that this specific compound exhibited superior antibacterial properties against strains resistant to conventional antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.

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